2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide
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Overview
Description
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then converted to the final product by the addition of acetic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide
- N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine
Uniqueness
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is unique due to its specific substitution pattern and the presence of both nitrophenyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
799841-57-9 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetamide |
InChI |
InChI=1S/C13H15N3O3/c14-13(17)9-10-5-7-15(8-6-10)11-1-3-12(4-2-11)16(18)19/h1-4,9H,5-8H2,(H2,14,17) |
InChI Key |
MMBIRLSYIPVYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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